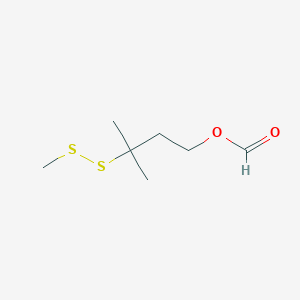

3-Methyl-3-(methyldisulfanyl)butyl formate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2S2 |

|---|---|

Molecular Weight |

194.3 g/mol |

IUPAC Name |

[3-methyl-3-(methyldisulfanyl)butyl] formate |

InChI |

InChI=1S/C7H14O2S2/c1-7(2,11-10-3)4-5-9-6-8/h6H,4-5H2,1-3H3 |

InChI Key |

PUWFBVVBLYUEEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCOC=O)SSC |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Methodology

Strategies for De Novo Synthesis of 3-Methyl-3-(methyldisulfanyl)butyl formate (B1220265)

A de novo synthesis would logically culminate in one of two key bond formations: the creation of the ester linkage or the installation of the disulfide group. A common retrosynthetic analysis suggests disconnecting the molecule at the ester bond, pointing to 3-methyl-3-(methyldisulfanyl)butanol as the key immediate precursor.

The final step in a de novo synthesis is typically the esterification of the precursor alcohol, 3-methyl-3-(methyldisulfanyl)butanol. Several established methods for esterification are applicable.

Fischer Esterification : This acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid is a fundamental method for ester synthesis. rsc.org In this case, 3-methyl-3-(methyldisulfanyl)butanol would be reacted with an excess of formic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. nih.gov The reaction is typically heated under reflux to drive the equilibrium towards the product ester. nih.gov To favor product formation, water, a byproduct of the reaction, is often removed using a Dean-Stark apparatus. researchgate.net

Reaction with Formic Anhydride (B1165640) or Acyl Chlorides : A more reactive approach involves the use of formic acid derivatives. A mixed anhydride, generated in situ from formic acid and acetic anhydride, can react with the precursor alcohol in the presence of a base like pyridine (B92270) to yield the formate ester. researchgate.net This method was successfully used to synthesize the related compound, 3-mercapto-3-methylbutyl formate, achieving a 90% yield. researchgate.net Alternatively, formyl chloride could be used, though its instability makes this less practical.

The table below summarizes common esterification conditions applicable to this synthesis.

| Reagent 1 | Reagent 2 | Catalyst/Base | Conditions | Typical Yield | Reference |

| 3-methyl-3-(methyldisulfanyl)butanol | Formic Acid | Sulfuric Acid | Reflux, removal of water | Moderate to High | rsc.orgnih.gov |

| 3-mercapto-3-methylbutyl alcohol | Acetic Anhydride, Formic Acid | Pyridine | 45°C, 4 hours | 90% | researchgate.net |

| 3-methyl-1-butanol | Acetic Acid | Sulfuric Acid | Reflux | 84% | d-nb.info |

The introduction of the methyldisulfanyl (-S-S-Me) group is a critical step that defines the molecule. This can be achieved either by forming the disulfide bond from a thiol precursor or by directly adding the entire group.

Oxidation of a Thiol Precursor : A common route to disulfides is the oxidation of the corresponding thiol. The synthesis would first target the precursor, 3-mercapto-3-methylbutanol. This tertiary thiol can be oxidized to the symmetrical disulfide, bis(4-hydroxy-1,1-dimethylbutyl) disulfide. Subsequent reaction with a methylating agent is not a direct route to the desired unsymmetrical disulfide. A more viable approach involves reaction of the thiol with a methanesulfenylating agent, such as methanesulfenyl chloride (MeSCl) or N-(methylthio)phthalimide, to form the unsymmetrical disulfide directly.

Reaction with Dimethyl Disulfide : The precursor 3-mercapto-3-methylbutanol can react with dimethyl disulfide (Me-S-S-Me) under conditions that promote thiol-disulfide exchange to form the target unsymmetrical disulfide and methanethiol (B179389).

Direct Installation : Another strategy involves adding the methyldisulfanyl group to a suitable unsaturated precursor, such as 3-methyl-3-buten-1-ol. This could potentially be achieved through a radical addition of methanethiol followed by oxidation, or via electrophilic addition using a reagent that delivers a "MeS+" equivalent followed by reaction with a sulfur nucleophile.

The synthesis demands high control over regioselectivity and chemoselectivity, particularly when working with unsaturated precursors.

Regioselectivity : If starting from an alkene like 3-methyl-3-buten-1-ol, the addition of a sulfur species must be highly regioselective. Electrophilic addition of a sulfenyl halide to an alkene typically proceeds via a thiiranium ion intermediate. mdpi.com For a terminal alkene, nucleophilic attack by the internal nitrogen of the quinoline (B57606) ring occurred at the least substituted carbon (anti-Markovnikov). mdpi.com However, for styrene, the addition occurred at the β-carbon (Markovnikov), suggesting that the stability of the resulting carbocation plays a key role. mdpi.com In the synthesis of 3-methyl-3-(methyldisulfanyl)butanol from 3-methyl-3-buten-1-ol, controlling the addition to yield the tertiary sulfide (B99878) (Markovnikov addition) would be crucial.

Chemoselectivity : The reagents chosen must be selective for the desired transformation without affecting other functional groups. For instance, during the esterification of 3-methyl-3-(methyldisulfanyl)butanol, the conditions should be mild enough to avoid cleavage of the relatively labile disulfide bond. Conversely, when forming the disulfide bond from 3-mercapto-3-methylbutanol, the oxidizing or sulfenylating agent must not react with the primary alcohol group. Protecting the alcohol as a silyl (B83357) ether during the disulfide formation and then deprotecting before esterification is a common strategy to ensure chemoselectivity.

Synthesis from Precursor Molecules and Intermediates

Commercially available or readily synthesized precursors can significantly shorten the synthetic route.

From 3-Methyl-3-buten-1-ol : This is a key starting material. A plausible two-step sequence involves:

Alkoxy-sulfenylation : Reaction with dimethyl disulfide and an electrophilic activator to install the methyldisulfanyl group at the tertiary position via a Markovnikov-type addition. A patent describes the reaction of methylbutenol with a primary alcohol in the presence of an acid catalyst to form 3-alkoxy-3-methyl-1-butanol. google.com A similar principle could be applied using a sulfur-based nucleophile.

Esterification : Conversion of the resulting 3-methyl-3-(methyldisulfanyl)butanol to the formate ester as described in section 2.1.1.

From 3-Mercapto-3-methylbutanol : This precursor already contains the tertiary thiol functionality. The synthesis would involve:

Unsymmetrical Disulfide Formation : Reaction with a methanesulfenylating agent to form 3-methyl-3-(methyldisulfanyl)butanol.

Esterification : Formylation of the alcohol.

The table below outlines potential precursor-based synthetic routes.

| Precursor | Intermediate | Target Compound | Key Reactions |

| 3-Methyl-3-buten-1-ol | 3-methyl-3-(methyldisulfanyl)butanol | 3-Methyl-3-(methyldisulfanyl)butyl formate | Markovnikov Thiolation, Esterification |

| 3-Mercapto-3-methylbutanol | 3-methyl-3-(methyldisulfanyl)butanol | This compound | S-Methyldisulfanylation, Esterification |

Enantioselective and Diastereoselective Synthesis Approaches

The target molecule contains a stereocenter at the C3 position. The synthesis of a single enantiomer is a significant challenge in organic chemistry, particularly for the creation of chiral tertiary thiols. nih.govbris.ac.uk

Challenges : The direct asymmetric synthesis of tertiary thiols is difficult because the corresponding thioketone precursors are unstable. nih.gov Therefore, strategies often rely on the stereoselective functionalization of other molecules.

Potential Strategies :

Kinetic Resolution : A racemic mixture of the precursor alcohol, 3-methyl-3-(methyldisulfanyl)butanol, could be resolved using an enantioselective enzymatic acylation that preferentially acylates one enantiomer, allowing the other to be separated.

Asymmetric Addition to a Prochiral Ketone : While challenging for thiols, one could envision an asymmetric addition of a nucleophile to a ketone precursor. For example, asymmetric addition of a protected hydroxymethyl ethyl Grignard reagent to methyl-(methyl-disulfanyl)-ketone.

From a Chiral Pool : Starting with a known chiral molecule that can be elaborated to the target structure.

Organocatalysis : Organocatalytic methods have been developed for the conjugate addition of thiols to nitroalkenes, creating chiral centers. beilstein-journals.org A similar strategy could potentially be adapted. For instance, a phosphine-catalyzed asymmetric γ-addition of 5H-thiazol-4-ones to allenoates has been used to construct chiral tertiary thioethers. rsc.org

As there are no specific diastereomers for this molecule, the focus remains on enantioselective control.

Chemical Transformations and Derivatizations for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR), systematic modifications of the lead compound, this compound, would be undertaken. These studies are crucial for understanding which parts of the molecule are essential for its biological or sensory properties. nih.gov

Modification of the Ester Group : The formate ester can be easily hydrolyzed to the parent alcohol, 3-methyl-3-(methyldisulfanyl)butanol, and then re-esterified with different carboxylic acids (e.g., acetate (B1210297), propionate, butyrate) to assess the impact of the ester chain length and steric bulk.

Modification of the Disulfide Group :

The disulfide can be reduced back to the thiol (3-mercapto-3-methylbutyl formate) to determine the importance of the disulfide linkage itself.

The methyl group on the disulfide can be replaced with other alkyl or aryl groups (e.g., ethyl, propyl, phenyl) via thiol-disulfide exchange reactions to probe steric and electronic effects.

Oxidation of the disulfide could lead to thiosulfinate or thiosulfonate derivatives, introducing more polar functionalities.

Modification of the Alkyl Backbone : Synthesizing analogues with different substitution patterns on the butyl chain, for example, moving the gem-dimethyl group or changing the chain length, would provide insight into the spatial requirements for activity.

These transformations would generate a library of related compounds, allowing for a systematic evaluation of how structural changes affect the molecule's function.

Mechanistic Investigations of Formation and Biotransformation

Biosynthetic Pathways in Biological Systems

The biogenesis of 3-Methyl-3-(methyldisulfanyl)butyl formate (B1220265) is not extensively detailed in the literature; however, a plausible pathway can be constructed by analogy with the known biosynthesis of other volatile sulfur compounds and esters. The pathway likely involves the utilization of common metabolic precursors and a sequence of enzymatic reactions.

Precursor Utilization in Biological Systems (e.g., analogous sulfur-containing amino acid derivatives)

The biosynthesis of sulfur-containing flavor compounds often originates from sulfur-containing amino acids. tandfonline.com In many plants, particularly in the family Alliaceae, S-substituted cysteine derivatives serve as key flavor precursors. nih.govresearchgate.net For instance, S-((methylthio)methyl)cysteine 4-oxide (marasmin) is a principal precursor in several species. nih.govresearchgate.net

By analogy, the biosynthesis of the sulfur-containing portion of 3-Methyl-3-(methyldisulfanyl)butyl formate likely begins with a sulfur-containing amino acid like L-cysteine or L-methionine. These precursors would undergo a series of enzymatic modifications, including decarboxylation, deamination, and modification of the sulfur group, to form the thiol precursor, 3-mercapto-3-methylbutanol. This alcohol could then be esterified. The direct precursor to the disulfide bond is the corresponding thiol, 3-mercapto-3-methylbutyl formate, which has been reported in coffee. thegoodscentscompany.comchemicalbook.com The formation of the methyldisulfanyl group would arise from the reaction of this thiol with a methylthio donor.

Table 1: Potential Precursors in the Biosynthesis of this compound

| Precursor Class | Specific Example(s) | Role |

|---|---|---|

| Sulfur-Containing Amino Acids | L-Cysteine, L-Methionine | Initial source of sulfur and carbon backbone |

| Isoprenoid Pathway Intermediates | Dimethylallyl pyrophosphate (DMAPP) | Potential source of the isopentyl (3-methylbutyl) skeleton |

| Thiol Precursors | 3-Mercapto-3-methylbutanol | Intermediate alcohol before esterification and disulfide formation |

| Formate Donors | Formyl-CoA, Formate | Provides the formate group for esterification |

| Methylthio Donors | Methanethiol (B179389), S-adenosyl methionine (SAM) | Provides the methylthio group for disulfide formation |

Enzymatic Catalysis and Cascade Reactions Involved in its Biogenesis

The formation of this compound necessitates a multi-step enzymatic cascade. Two key transformations are central to its biogenesis: the formation of the formate ester and the creation of the disulfide bond.

Esterification: The formate ester linkage is formed through the reaction of an alcohol precursor (likely 3-methyl-3-(methylthio)butanol or 3-mercapto-3-methylbutanol) with a formate donor. This reaction is typically catalyzed by an acyltransferase, specifically a formate acetyltransferase, or a lipase (B570770)/esterase operating in reverse. nih.gov Simple aliphatic alcohols can react with formamide (B127407) to yield formate esters. nih.gov

Disulfide Formation: The methyldisulfanyl group is formed via the oxidation of a precursor thiol. This can occur through the reaction of 3-mercapto-3-methylbutyl formate with a methylthio radical or an activated methylthio species. This type of reaction is common in the generation of volatile sulfur compounds in food systems during processing.

Formation of the 3-methyl-3-sulfanylbutyl skeleton from amino acid and/or isoprenoid precursors.

Esterification of the terminal hydroxyl group with a formate donor to yield 3-mercapto-3-methylbutyl formate, catalyzed by an esterase or acyltransferase.

Oxidation and reaction with a methylthio donor to form the disulfide bond, yielding the final product. This step is likely catalyzed by an oxidoreductase. rsc.orgnih.gov

Role of Specific Enzymes in Disulfide Bond Formation or Cleavage

The formation and cleavage of disulfide bonds in biological systems are tightly regulated processes catalyzed by specific oxidoreductase enzymes. researchgate.netnih.gov

Disulfide Bond Formation: The creation of the disulfide bond in this compound would be an oxidative process. youtube.com In prokaryotes, the Dsb (disulfide bond) family of enzymes, such as DsbA and DsbB, are responsible for introducing disulfide bonds into proteins in the periplasm. nih.govumich.edu In eukaryotes, similar functions are performed by protein disulfide isomerases (PDI) and other thiol-disulfide oxidases in the endoplasmic reticulum. nih.govacs.org These enzymes typically contain a redox-active cysteine pair and facilitate the transfer of a disulfide bond to a substrate protein or molecule through a thiol-disulfide exchange mechanism. acs.org A FAD-dependent oxidoreductase has been identified as responsible for α,β-disulfide formation in the biosynthesis of pretrichodermamide A. rsc.orgnih.gov It is plausible that a similar enzyme, with specificity for small volatile molecules, catalyzes the final oxidation step in the biogenesis of this compound.

Disulfide Bond Cleavage (Biotransformation): In a reducing cellular environment, such as the cytoplasm, disulfide bonds are actively cleaved. libretexts.org This reduction is primarily carried out by the thioredoxin (Trx) and glutaredoxin (Grx) systems. nih.govmdpi.com These systems use NADPH as the ultimate electron donor to reduce disulfide bonds back to their corresponding thiols. libretexts.org An enzyme like thioredoxin reductase would catalyze the reduction of the disulfide bond in this compound, cleaving it into 3-mercapto-3-methylbutyl formate and methanethiol.

Table 2: Enzyme Families Implicated in the Biotransformation of this compound

| Enzyme Family | Specific Role | Reaction Mechanism |

|---|---|---|

| Thiol-Disulfide Oxidoreductases (e.g., PDI, DsbA-like) | Formation of the disulfide bond | Thiol-disulfide exchange, transferring a disulfide to the thiol precursor umich.eduacs.org |

| Thioredoxin/Glutaredoxin Systems | Reductive cleavage of the disulfide bond | Reduction of the disulfide to two thiol groups using NADPH as an electron source nih.govlibretexts.org |

| Esterases / Lipases | Formation or hydrolytic cleavage of the ester linkage | Nucleophilic attack on the ester's carbonyl carbon nih.govmdpi.com |

Abiotic Degradation and Transformation Mechanisms in Chemical Environments

Outside of a controlled biological context, this compound is susceptible to degradation through chemical reactions targeting its two primary functional groups: the disulfide bond and the ester linkage.

Reductive and Oxidative Pathways of Disulfide Bonds

The disulfide bond is a key reactive center in the molecule.

Reductive Cleavage: Disulfide bonds can be readily reduced to their corresponding thiols by various reducing agents. wikipedia.org In a laboratory setting, reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used. libretexts.orgwikipedia.org The reaction proceeds via a thiol-disulfide exchange mechanism, where a thiolate anion from the reducing agent attacks one of the sulfur atoms of the disulfide bond. wikipedia.org This would cleave this compound into 3-mercapto-3-methylbutyl formate and methanethiol. The cleavage can also be initiated by nucleophilic attack (S_N2) at one of the sulfur atoms. ub.eduacs.org

Oxidative Pathways: The disulfide bond can be oxidized further. Mild oxidation can yield a thiosulfinate (R-S(O)-S-R'), while stronger oxidation can produce a thiosulfonate (R-S(O)₂-S-R'). wikipedia.org These reactions can occur in the presence of various oxidizing agents. Free radical-initiated cleavage is another possible degradation pathway. nih.govrsc.org

Hydrolytic Cleavage of Ester Linkages

The formate ester group is susceptible to hydrolysis, a reaction where water cleaves the bond. chemguide.co.ukresearchgate.net This process can be catalyzed by either acid or alkali. chemguide.co.uksavemyexams.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl or H₂SO₄) and heat, the ester undergoes hydrolysis to form the parent alcohol and carboxylic acid. chemguide.co.uk For this compound, this reaction would yield 3-Methyl-3-(methyldisulfanyl)butanol and formic acid. This reaction is reversible, and an excess of water is needed to drive the equilibrium towards the products. chemguide.co.uk

Alkaline Hydrolysis (Saponification): When heated with a dilute alkali, such as sodium hydroxide (B78521) (NaOH), the hydrolysis is effectively irreversible. savemyexams.com The ester is completely broken down. The reaction products are the parent alcohol, 3-Methyl-3-(methyldisulfanyl)butanol, and the salt of the carboxylic acid, in this case, sodium formate. chemguide.co.uk

Table 3: Summary of Abiotic Degradation Pathways

| Functional Group | Degradation Pathway | Conditions / Reagents | Products |

|---|---|---|---|

| Disulfide Bond | Reductive Cleavage | DTT, TCEP, Thiols (e.g., Glutathione) libretexts.orgwikipedia.org | 3-Mercapto-3-methylbutyl formate + Methanethiol |

| Disulfide Bond | Oxidation | Peroxides, other oxidizing agents wikipedia.org | Thiosulfinate and Thiosulfonate derivatives |

| Ester Linkage | Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat, Water chemguide.co.uk | 3-Methyl-3-(methyldisulfanyl)butanol + Formic Acid |

Photochemical and Thermochemical Stability Assessments

Photochemical Stability: The photochemical degradation of formate esters is not a widely studied area, though research on the photochemical degradation of related flavin analogs exists. nih.gov Organosulfur compounds are known to be components of fine particulate matter in the atmosphere and can undergo oxidation-involved aqueous-phase formation, suggesting their reactivity under atmospheric conditions. nih.gov The presence of a disulfide bond might make this compound susceptible to photolytic cleavage.

Thermochemical Stability: The thermal decomposition of methyl formate has been studied, with major products being methanol, formaldehyde, and carbon monoxide. capes.gov.br This suggests that under thermal stress, the formate ester group of this compound could potentially decompose. The stability of formate species has also been investigated on catalyst surfaces, where they can act as intermediates in catalytic reactions. rsc.org For the analogous compound, 3-mercapto-3-methylbutyl formate, a flash point of 65.00 °C has been reported, indicating it is a combustible liquid. thegoodscentscompany.com

Interactive Data Table: Physical and Chemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Property | Value | Source |

| 3-Mercapto-3-methylbutyl formate | 50746-10-6 | C₆H₁₂O₂S | Specific Gravity @ 25°C | 1.030 | thegoodscentscompany.com |

| 3-Mercapto-3-methylbutyl formate | 50746-10-6 | C₆H₁₂O₂S | Refractive Index @ 20°C | 1.46200 - 1.47200 | thegoodscentscompany.com |

| 3-Mercapto-3-methylbutyl formate | 50746-10-6 | C₆H₁₂O₂S | Flash Point | 65.00 °C (149.00 °F) | thegoodscentscompany.com |

| This compound | 1958100-48-5 | C₇H₁₄O₂S₂ | - | - | chemicalregister.com |

| 3-Methylbutyl formate | 110-45-2 | C₆H₁₂O₂ | Molecular Weight | 116.1583 g/mol | nist.gov |

Advanced Analytical Chemistry for Structural and Quantitative Analysis

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for mapping the molecular architecture of "3-Methyl-3-(methyldisulfanyl)butyl formate (B1220265)," providing insights into its structural components and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural determination of organic molecules. For "3-Methyl-3-(methyldisulfanyl)butyl formate," both ¹H and ¹³C NMR would provide a detailed picture of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The formate proton (CHO) is expected to appear as a singlet in the downfield region, typically around 8.0 ppm. The methylene (B1212753) protons adjacent to the formate oxygen (-CH₂-O) would likely present as a triplet, while the other methylene group (-CH₂-C) would also be a triplet. The two methyl groups attached to the quaternary carbon are expected to be equivalent, giving rise to a single sharp singlet. The methyl group of the methyldisulfanyl moiety (-S-S-CH₃) would also produce a singlet, but at a chemical shift characteristic of protons attached to a sulfur atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the structure. The carbonyl carbon of the formate group is the most deshielded, appearing significantly downfield. The quaternary carbon atom and the carbon of the methyldisulfanyl group will have characteristic chemical shifts. The two methylene carbons and the three methyl carbons will also have distinct resonances.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl (CHO) | ~8.0 (s, 1H) | ~160 |

| Methylene (-CH₂-O) | ~4.2 (t, 2H) | ~60 |

| Methylene (-CH₂-C) | ~2.1 (t, 2H) | ~35 |

| Quaternary Carbon | - | ~50 |

| Gem-dimethyl (C(CH₃)₂) | ~1.3 (s, 6H) | ~25 |

| Disulfide Methyl (-S-S-CH₃) | ~2.4 (s, 3H) | ~23 |

Note: The data presented in this table is theoretical and based on established chemical shift values for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of "this compound." It provides a highly accurate mass measurement of the molecular ion, which can be used to deduce the precise molecular formula, C₇H₁₄O₂S₂. smolecule.com

Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule, offering further structural confirmation. The fragmentation pattern is expected to be influenced by the presence of the formate ester and the disulfide bond. Common fragmentation would likely involve the loss of the formyloxy group, cleavage of the C-S and S-S bonds, and fragmentation of the alkyl chain. The interpretation of these fragments helps to piece together the molecular structure.

Interactive Data Table: Predicted HRMS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 194.0435 | [M]⁺ (Molecular Ion) |

| 149.0457 | [M - HCOO]⁺ |

| 117.0480 | [M - S-CH₃]⁺ |

| 93.0711 | [C₅H₉S]⁺ |

| 79.9568 | [CH₃S₂]⁺ |

Note: The m/z values are theoretical and based on the expected fragmentation of the molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show a strong absorption band for the C=O stretch of the formate group, typically in the region of 1720-1700 cm⁻¹. The C-O stretching vibration of the ester will also be prominent. The S-S bond stretch is generally weak and may be difficult to observe in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds. Therefore, the S-S disulfide bond, which is often weak in IR, should exhibit a characteristic signal in the Raman spectrum, typically in the 500-400 cm⁻¹ region. The C-S stretching vibrations would also be observable.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (alkane) | 2950-2850 | 2950-2850 |

| C=O stretch (formate) | 1720-1700 | 1720-1700 |

| C-O stretch (ester) | 1200-1100 | 1200-1100 |

| C-S stretch | 700-600 | 700-600 |

| S-S stretch | Weak or absent | 500-400 |

Note: The data in this table is based on characteristic vibrational frequencies for the respective functional groups.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation and quantification of "this compound" from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. nih.gov Given the likely volatility of "this compound," GC-MS would be the method of choice for its separation and identification. The compound would be separated from other volatile components based on its boiling point and polarity on a GC column, and subsequently identified by its mass spectrum. The retention time in the gas chromatogram provides an additional layer of identification.

While "this compound" itself is likely volatile, High-Performance Liquid Chromatography (HPLC) could be employed for the analysis of its non-volatile precursors or derivatives. For instance, if the compound is synthesized from a less volatile precursor alcohol, HPLC could be used to monitor the progress of the reaction. Similarly, if the formate is derivatized to a non-volatile compound for specific analytical purposes, HPLC would be the appropriate separation technique. In some cases, HPLC is used for the analysis of sulfur-containing compounds and their precursors in biological or environmental samples. nih.gov

In-Depth Scientific Analysis of this compound Remains Largely Undocumented in Public Research

A comprehensive review of scientific literature reveals a significant gap in the detailed analytical characterization of the specific chemical compound, this compound. Despite searches for advanced analytical methodologies outlined by the user, specific research detailing the multi-dimensional chromatography, isotope dilution mass spectrometry, synthesis of labeled standards, sample preparation protocols, and cheminformatic integration for this particular compound could not be located in publicly accessible scientific databases and journals.

The user requested a detailed article covering the following advanced analytical chemistry topics for this compound:

Integration of Cheminformatics and Metabolomics for Data Interpretation and Pathway Elucidation

While general principles and applications of these techniques are well-established for a wide range of volatile and semi-volatile compounds, particularly in the fields of flavor and fragrance analysis and metabolomics, their specific application to this compound is not documented.

Research into structurally related compounds does provide some context. For instance, studies on other volatile sulfur compounds, such as 2-methyl-3-(methyldisulfanyl)furan and (methyldisulfanyl)methane, show their analysis in complex food matrices like coffee-flavored beverages, truffles, and meat products. hebmu.edu.cnmdpi.comnih.govtandfonline.com These analyses typically employ techniques like gas chromatography-mass spectrometry (GC-MS) often coupled with olfactometry (GC-O), a form of multi-dimensional analysis. hebmu.edu.cnnih.gov

Furthermore, the synthesis of stable isotope-labeled standards, a critical component for accurate quantification via isotope dilution mass spectrometry, has been documented for the similar, but structurally distinct, compound 3-mercapto-3-methylbutyl formate . A deuterated ([2H6]) version of this thiol was synthesized for use as an internal standard in the quantification of this potent coffee aroma compound. tandfonline.com This highlights that such advanced analytical strategies are indeed applied to this class of flavor compounds.

However, the core difference in the sulfur-containing functional group—a methyldisulfanyl (-S-S-CH3) group in the requested compound versus a thiol/sulfanyl (-SH) group in the documented analog—means that the synthesis, fragmentation patterns in mass spectrometry, and chromatographic behavior would be distinct. Therefore, extrapolating data from the mercapto-analog to the disulfanyl compound would be scientifically unsound and would violate the strict requirement to focus solely on this compound.

Similarly, no specific literature could be found regarding optimized sample preparation, extraction protocols, or the application of cheminformatics and metabolomics for pathway elucidation specifically involving this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

No published data available.

Reaction Mechanism Elucidation through Computational Modeling (e.g., transition state analysis for synthesis or degradation)

No published data available.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions

No published data available.

Structure-Reactivity Relationships Derived from Theoretical Models

No published data available.

Biological and Ecological System Interactions

Metabolism and Biotransformation in Specific Organisms

The metabolism of 3-methyl-3-(methyldisulfanyl)butyl formate (B1220265) is intrinsically linked to the biotransformation of sulfur-containing compounds, particularly within mammalian systems where it is recognized as a derivative of felinine (B1672332). While specific enzymatic pathways for this compound are not extensively detailed in current literature, its formation and degradation can be inferred from the metabolism of related molecules.

Investigation of Metabolic Pathways in Mammalian Systems (e.g., potential role as a felinine derivative or related sulfur metabolite)

In mammalian systems, particularly in felines, 3-methyl-3-(methyldisulfanyl)butyl formate is considered a volatile derivative of the amino acid felinine. researchgate.net Felinine, a sulfur-containing amino acid excreted in cat urine, is a precursor to several odorous compounds that play a role in chemical communication. researchgate.netriken.jp The biosynthesis of felinine begins in the liver and involves the enzyme cauxin, a carboxylesterase, which is highly expressed in the kidneys of cats. researchgate.netriken.jp Cauxin hydrolyzes 3-methylbutanol-cysteinylglycine (3-MBCG) to produce felinine. researchgate.netriken.jp

Following its excretion, felinine undergoes further transformations to produce a variety of volatile sulfur compounds, including this compound. While the precise enzymatic cascade is not fully elucidated, it is hypothesized to involve several steps. Initially, felinine may be degraded to 3-mercapto-3-methyl-1-butanol (B1210777). Subsequent enzymatic or chemical reactions are thought to lead to the formation of derivatives such as 3-mercapto-3-methylbutyl formate, 3-methyl-3-methylthio-1-butanol, and 3-methyl-3-(2-methyldisulfanyl)-1-butanol. researchgate.net

The formation of the methyldisulfanyl group likely involves S-methylation of a thiol precursor. Thiol S-methyltransferases are enzymes known to catalyze the methylation of thiol compounds, using S-adenosyl-L-methionine (SAM) as a methyl group donor. researchgate.netresearcher.lifewikipedia.org This enzymatic action would convert a thiol group into a methylthio group. The subsequent formation of a disulfide bond could occur through the oxidation of two thiol-containing molecules.

The formate ester moiety is likely formed through the esterification of the corresponding alcohol, 3-methyl-3-(methyldisulfanyl)butanol. This reaction could be catalyzed by an esterase or lipase (B570770) enzyme. mdpi.com

Table 1: Proposed Metabolic Intermediates in the Formation of this compound from Felinine

| Precursor/Intermediate | Key Transformation | Potential Enzyme Class |

| Felinine | Degradation | C-S Lyase |

| 3-Mercapto-3-methyl-1-butanol | S-methylation | Thiol S-methyltransferase |

| 3-Methyl-3-(methylthio)butanol | Oxidation/Dimerization | Oxidoreductase |

| 3-Methyl-3-(methyldisulfanyl)butanol | Esterification | Esterase/Lipase |

Microbial Transformations and Enzyme-Mediated Conversions

The role of microorganisms in the transformation of this compound is not specifically documented. However, the broader context of microbial sulfur cycling provides insights into potential pathways. Soil and gut microbes possess a vast array of enzymes capable of metabolizing organosulfur compounds. caltech.eduresearchgate.net

Microbial communities are known to alter the composition of volatile organic compounds (VOCs) in their environment. researchgate.netnih.govsigmaaldrich.comelsevierpure.com Bacteria possess enzymes like disulfide bond-forming enzymes (DsbA, DsbB) that are crucial for the folding and stability of extracytoplasmic proteins containing disulfide bonds. asm.orgasm.orgnih.govnih.gov It is plausible that microbial enzymes could hydrolyze the ester bond of this compound, releasing formic acid and 3-methyl-3-(methyldisulfanyl)butanol. The disulfide bond itself could also be a target for microbial reductases, leading to the formation of thiols.

Furthermore, some bacteria can utilize sulfate (B86663) esters and sulfonates as a source of sulfur for growth, employing sulfatases and sulfonatases. nih.govresearchgate.netoup.com While this compound is not a sulfate ester, this demonstrates the microbial capacity to cleave ester linkages to access essential elements. The degradation of felinine and its derivatives in the environment could also be facilitated by microbial enzymes, contributing to the release of volatile signals. researchgate.net

Intercellular and Interorganismal Chemical Communication Mechanisms

Investigation of its Potential Role as a Semiochemical or Signaling Molecule in Specific Biological Contexts

There is strong evidence to suggest that this compound functions as a semiochemical, specifically a pheromone, in felines. This is inferred from the established role of its structural analogs in cat communication. Several volatile sulfur compounds derived from felinine, including 3-mercapto-3-methyl-1-butanol and 3-mercapto-3-methylbutyl formate, are identified as key components of the characteristic "catty" odor and are involved in territorial marking. researchgate.netresearchgate.net

These compounds convey information about the species, sex, and social status of the individual. researchgate.net The presence of such sulfur-containing volatiles is significantly higher in the urine of intact male cats compared to females and castrated males, correlating with testosterone (B1683101) levels. researchgate.net The complex mixture of these volatile compounds in cat urine serves as a chemical signal to other cats in the vicinity. nih.govcatsonbroadwayhospital.comhippocraticpost.com Given its structural similarity and co-occurrence with these known feline semiochemicals, this compound is likely an integral part of this chemical communication system.

Mechanistic Studies of Receptor-Ligand Interactions (if applicable)

Specific mechanistic studies on the receptor-ligand interactions of this compound are not available. However, research on the olfaction of sulfur-containing compounds provides a general framework. The detection of low molecular weight thiols and other organosulfur compounds by mammalian olfactory receptors (ORs) can be enhanced by the presence of metal ions, such as copper. nih.gov

The olfactory system in cats is highly developed, with a large number of olfactory receptors that allow them to distinguish a wide variety of scents. nih.govcatsonbroadwayhospital.comhippocraticpost.com It is hypothesized that specific ORs in the feline olfactory epithelium are responsible for detecting the sulfur-containing volatiles derived from felinine. The binding of these ligands to their receptors would initiate a signal transduction cascade, leading to the perception of the odor and the associated behavioral response. The exact ORs involved in the detection of this compound have yet to be identified.

Interactions with Microbial Communities and Ecosystems (e.g., role in microbial sulfur cycling)

The specific role of this compound in microbial sulfur cycling has not been directly investigated. However, as a volatile organic sulfur compound (VOSC), it would contribute to the broader biogeochemical sulfur cycle. Microorganisms play a central role in the transformation of sulfur compounds in the environment. caltech.edunih.gov

The degradation of this compound by soil or gut microbes could release sulfur in a more bioavailable form. For instance, the cleavage of the disulfide and C-S bonds would ultimately lead to the formation of sulfide (B99878), which can then be utilized by sulfur-oxidizing bacteria. asm.org The microbial metabolism of VOSCs is a key process in both terrestrial and aquatic ecosystems. researchgate.net Therefore, while its individual contribution may be localized, this compound is part of the complex web of sulfur transformations driven by microbial communities.

Emergent Research Areas and Future Perspectives

Innovations in Green Chemistry Synthetic Routes for Sustainable Production

The industrial production of flavor compounds like 3-Methyl-3-(methyldisulfanyl)butyl formate (B1220265) traditionally relies on multi-step chemical syntheses that may involve hazardous reagents and generate significant waste. The push towards sustainability in the chemical industry necessitates the development of greener, more efficient synthetic routes. core.ac.uk Future research is poised to innovate the production of this specific disulfide formate ester by applying green chemistry principles, such as the use of renewable feedstocks, safer solvents, and catalytic reactions. thegoodscentscompany.com

A key area of innovation lies in replacing conventional chemical steps with biocatalytic or chemocatalytic alternatives that operate under milder conditions. For instance, the esterification step to produce the formate moiety could be achieved using immobilized lipases in non-aqueous media, a common strategy in flavor ester synthesis. wur.nl Similarly, the formation of the disulfide bond, which often relies on stoichiometric oxidants, could be replaced by catalytic aerobic oxidation processes using low-toxicity catalysts or even photocatalysis. mdpi.comnih.gov Research into solvent-free reaction conditions, such as using ultrasound to accelerate reactions, also presents a promising avenue for reducing the environmental impact of synthesis. rsc.org The development of flow chemistry processes could further enhance safety, efficiency, and scalability. nih.gov

A prospective comparison of synthetic approaches is outlined below:

| Synthetic Step | Conventional Method | Potential Green Chemistry Innovation |

| Formate Ester Synthesis | Acid-catalyzed esterification with formic acid. smolecule.com | Enzyme-catalyzed (e.g., lipase) esterification; Au/TiO2-catalyzed aerobic oxidative coupling of the precursor alcohol with paraformaldehyde. mdpi.com |

| Disulfide Bond Formation | Oxidation of a precursor thiol with stoichiometric oxidants. | Catalytic aerobic oxidation using iodine or other low-toxicity catalysts; visible-light-induced photocatalysis. mdpi.comnih.gov |

| Overall Process | Batch processing, potentially using hazardous solvents and generating byproducts. | Continuous flow synthesis; use of green solvents (e.g., ionic liquids, water) or solvent-free conditions; integrated chemo-biocatalytic cascades. core.ac.uknih.gov |

Future work will likely focus on designing a fully integrated green synthetic pathway, starting from a renewable precursor and utilizing a sequence of catalytic steps to minimize waste and energy consumption, thereby establishing a truly sustainable production model for 3-Methyl-3-(methyldisulfanyl)butyl formate.

Elucidation of Undiscovered Biosynthetic Genes and Enzymes Involved in Disulfide Metabolism

The natural occurrence of this compound in plants implies the existence of a specific biosynthetic pathway. However, the genes and enzymes responsible for its formation remain uncharacterized. A significant future research direction is the elucidation of this pathway, which is expected to be deeply rooted in the broader metabolism of sulfur-containing amino acids like cysteine and methionine. mdpi.comfrontiersin.orgtechnologynetworks.com

The biosynthesis likely involves several key enzymatic steps: the formation of a C5 carbon skeleton derived from amino acid catabolism, the introduction of a thiol group, methylation to form a thioether, and subsequent oxidation to a disulfide, followed by esterification. Research efforts would need to employ a combination of transcriptomics, proteomics, and metabolomics on the source organisms (e.g., Agathosma betulina for buchu flavor) to identify candidate genes that are expressed in correlation with the compound's production.

Key enzyme families that warrant investigation for their role in the biosynthesis of this compound include:

C-S Lyases: Enzymes that catalyze the cleavage of carbon-sulfur bonds and could be involved in generating a reactive thiol precursor. mdpi.com

Methyltransferases: Responsible for adding a methyl group to the sulfur atom, likely using S-adenosylmethionine (SAM) as a donor. frontiersin.org

Flavoenzyme Oxidoreductases: A class of enzymes known to catalyze the formation of disulfide bonds in various natural products. nih.govnih.gov

Alcohol Acyltransferases (AATs): Enzymes that catalyze the final esterification step, forming the formate ester from the precursor alcohol and a formate donor.

| Enzyme Class | Potential Role in Biosynthesis | Substrate/Cofactor |

| Cysteine/Methionine C-S Lyase | Formation of the initial thiol precursor from amino acids. | Cysteine, Methionine |

| S-adenosylmethionine (SAM) Dependent Methyltransferase | Methylation of the thiol group to form a thioether. | S-adenosylmethionine (SAM) |

| Flavin-dependent Monooxygenase/Oxidoreductase | Oxidation of the thioether or a dithiol precursor to form the disulfide bond. nih.gov | FAD, O2 |

| Alcohol Acyltransferase (AAT) | Esterification of 3-methyl-3-(methyldisulfanyl)butanol with a formate donor. | Formyl-CoA or related donor |

Identifying these specific genes and enzymes will not only illuminate a novel corner of plant secondary metabolism but also provide the molecular tools for the biotechnological production of this compound through metabolic engineering in microbial hosts. nih.gov

Understanding Complex Biological Networks Involving Sulfur Metabolites and Disulfides

The biosynthesis of a secondary metabolite like this compound does not occur in isolation. It is part of a complex and highly regulated metabolic network. nih.govuzh.ch A key future challenge is to understand how the production of this specific disulfide is integrated within the broader network of sulfur metabolism and how it is regulated in response to developmental or environmental signals. frontiersin.org

Systems biology approaches will be central to this endeavor. By generating and integrating multi-omics datasets (genomics, transcriptomics, proteomics, metabolomics) from source organisms, researchers can construct network models that map the flow of sulfur from primary assimilation into various metabolites, including the target compound. nih.gov This would help answer critical questions, such as how the cell partitions the essential amino acid cysteine between primary needs (protein synthesis, glutathione (B108866) production) and the synthesis of this specialized flavor compound. nih.govnih.gov

Future research will likely investigate:

Regulatory Crosstalk: Identifying transcription factors and signaling molecules (e.g., plant hormones) that control the expression of the biosynthetic genes for this compound.

Metabolic Flux Analysis: Using isotopic labeling (e.g., with ³⁴S) to trace the flow of sulfur through the metabolic network in real-time, quantifying the flux towards the compound's synthesis under different conditions.

Redox Homeostasis: Investigating the relationship between the compound's biosynthesis and the cellular redox state. The formation of disulfide bonds is an oxidative process that must be balanced by the cell's reductive capacity (e.g., the glutathione and thioredoxin systems). nih.govresearchgate.net The production of this disulfide could be linked to cellular responses to oxidative stress. mdpi.com

Unraveling these complex network interactions will provide a holistic view of the compound's biological role and the regulatory logic that governs its production, offering new strategies for manipulating its levels in agricultural products or biotechnological systems.

Bioinspired Approaches for Novel Chemical Transformations and Biocatalysis

Nature's methods for constructing complex molecules provide a powerful source of inspiration for developing novel chemical and biocatalytic processes. nih.gov The enzymatic machinery that synthesizes this compound can inspire new approaches for its production and for other chemical transformations involving disulfide and formate ester functionalities.

A significant future direction is the application of biocatalysis, using either isolated enzymes or whole-cell systems, for the synthesis of this compound. wur.nlnih.govzhaw.ch Once the biosynthetic enzymes are identified (as per section 7.2), they can be produced recombinantly and used as catalysts. This approach offers high selectivity and avoids the use of harsh chemicals. nih.gov An ambitious goal would be to construct a multi-enzyme cascade in a single microbial host (e.g., E. coli or yeast) that converts a simple sugar or amino acid directly into the final product.

Furthermore, the principles of the natural enzymatic reactions can be mimicked in chemical synthesis. For example, studying the active site of the oxidoreductase that forms the disulfide bond could inspire the design of more efficient and selective small-molecule catalysts that operate under mild, "green" conditions. nih.govnih.gov This bioinspired approach bridges the gap between understanding natural processes and developing practical synthetic applications. Research could also explore using the disulfide bond within the molecule as a handle for further bioinspired transformations, such as peptide-mediated disulfide interchange reactions to conjugate it to other molecules. rsc.org

| Approach | Description | Potential Outcome |

| Whole-Cell Biocatalysis | Engineering a microorganism (e.g., yeast) to express the entire biosynthetic pathway. | De novo production of "natural" this compound from glucose. nih.gov |

| In Vitro Enzyme Cascade | Combining isolated, purified enzymes in a one-pot reaction to convert a precursor to the final product. | High-purity synthesis with precise control over reaction conditions. |

| Bioinspired Chemical Catalysis | Designing synthetic catalysts that mimic the structure and function of the active sites of biosynthetic enzymes. rsc.org | Novel, highly efficient, and selective catalysts for disulfide or formate synthesis. |

By harnessing the power of biocatalysis and bioinspired chemistry, future research can develop innovative and sustainable methods for producing this compound and potentially create novel molecules with similar desirable properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.